1-(1,3-Dioxolan-2-YL)ethanone
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Overview
Description
1-(1,3-Dioxolan-2-YL)ethanone is an organic compound that belongs to the class of cyclic acetals It is characterized by the presence of a 1,3-dioxolane ring attached to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1,3-Dioxolan-2-YL)ethanone can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . Other methods include the use of orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale acetalization processes using efficient catalysts such as zirconium tetrachloride or tetrabutylammonium tribromide . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dioxolan-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide, chromium trioxide.
Reducing agents: Hydrogen gas with nickel or rhodium catalysts, lithium aluminum hydride, sodium borohydride.
Nucleophiles: Organolithium reagents, Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1-(1,3-Dioxolan-2-YL)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,3-Dioxolan-2-YL)ethanone involves its ability to form stable cyclic acetals, which protect carbonyl groups from unwanted reactions . This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis compared to other acetal structures . The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application .
Comparison with Similar Compounds
1-(1,3-Dioxolan-2-YL)ethanone can be compared with other cyclic acetals such as:
1,3-Dioxanes: These compounds have a six-membered ring and are generally more stable than 1,3-dioxolanes.
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: This compound has similar applications in organic synthesis and industrial processes.
1-(1,3-Dioxolan-2-yl)-2-propanone: Another cyclic acetal with similar reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-(1,3-dioxolan-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(6)5-7-2-3-8-5/h5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEVZYJHSSNNDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1OCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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